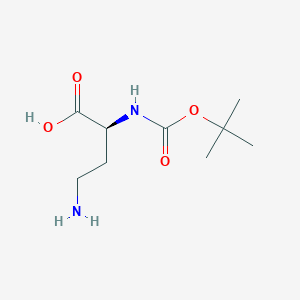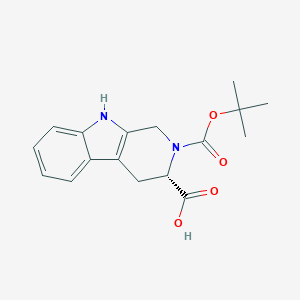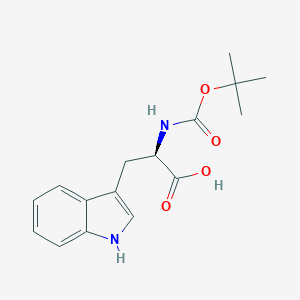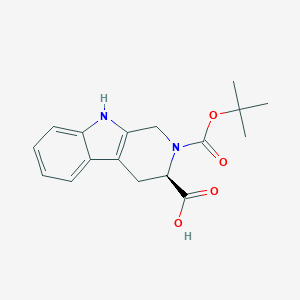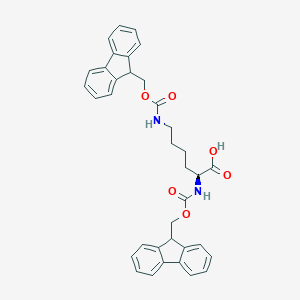
H-D-Dap(boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Dap(boc)-OH: is a derivative of 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (boc) group. This compound is commonly used in peptide synthesis due to its ability to introduce a protected diamino acid into peptide chains. The boc group serves as a protecting group for the amino functionality, allowing for selective deprotection and further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of H-D-Dap(boc)-OH typically begins with 2,3-diaminopropionic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Industrial methods may also include continuous flow synthesis and automated purification systems to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection: The boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution: The free amine can undergo nucleophilic substitution reactions with various electrophiles to introduce different functional groups.
Coupling Reactions: H-D-Dap(boc)-OH can participate in peptide coupling reactions using reagents like carbodiimides (e.g., EDC, DCC) to form peptide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Coupling: Carbodiimides in the presence of a coupling additive like N-hydroxysuccinimide (NHS).
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Substitution: Various substituted derivatives of 2,3-diaminopropionic acid.
Coupling: Peptides containing the 2,3-diaminopropionic acid residue.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: H-D-Dap(boc)-OH is widely used in the synthesis of peptides and peptidomimetics
Biology:
Protein Engineering: The compound is used in the design of proteins with specific functionalities, such as enzyme inhibitors or receptor agonists.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based therapeutics. It can be incorporated into drug candidates to enhance their stability and bioavailability.
Industry:
Biotechnology: The compound is employed in the production of bioconjugates and other biotechnological applications.
Mecanismo De Acción
Mechanism: H-D-Dap(boc)-OH acts as a building block in peptide synthesis. The boc group protects the amino functionality, allowing for selective deprotection and further functionalization. The free amine can participate in various chemical reactions, enabling the synthesis of complex peptides and proteins.
Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. peptides and proteins synthesized using this compound can interact with various biological targets, such as enzymes, receptors, and other proteins.
Comparación Con Compuestos Similares
H-D-Dap(boc)-OMe: A methyl ester derivative of H-D-Dap(boc)-OH, used in similar applications but with different solubility and reactivity properties.
H-D-Dap(boc)-OBzl: A benzyl ester derivative, offering different protection and deprotection profiles.
Uniqueness: this compound is unique due to its specific protection group (boc) and its ability to introduce a diamino acid residue into peptides. This allows for versatile functionalization and the synthesis of complex peptide structures.
Propiedades
IUPAC Name |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259825-43-9 |
Source


|
| Record name | (2R)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




